molecular formula C17H18N2O5S2 B2487055 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438479-40-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2487055
CAS No.: 438479-40-4
M. Wt: 394.46
InChI Key: RIZDCNPLTSAWPD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative based on the benzo[cd]indole scaffold. Its structure features a 1-ethyl group at the indole nitrogen, a 2-oxo group, and a sulfonamide moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-19-14-6-7-15(12-4-3-5-13(16(12)14)17(19)20)26(23,24)18-11-8-9-25(21,22)10-11/h3-7,11,18H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZDCNPLTSAWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCS(=O)(=O)C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer.

Structural Characteristics

The compound can be described by its molecular formula C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S and a molecular weight of approximately 345.37 g/mol. The structure includes:

  • A dioxo tetrahydrothiophene moiety .
  • An indole ring , which is known for its role in various biological activities.
  • A sulfonamide group , which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anti-inflammatory effects : Particularly through inhibition of tumor necrosis factor-alpha (TNF-α).
  • Anticancer properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in inflammatory pathways. The sulfonamide group is known to interact with various targets, potentially leading to a reduction in TNF-α levels.

Research Findings

Recent studies have highlighted the efficacy of related compounds as TNF-α inhibitors. For instance, a study focusing on 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs found that certain modifications led to compounds with IC50 values as low as 3 μM, indicating strong inhibitory activity against TNF-α .

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamideIndole core with sulfonamidePotent TNF-α inhibitor (IC50 = 3 μM)
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-tetrahydropyridineMethoxy and nitrophenyl groupsAnticancer activity
3,4-Dichloro-N-(4-ethoxyphenyl)-benzothiopheneBenzothiophene coreAntimicrobial properties

This table illustrates the diverse nature of compounds within this class while emphasizing the unique structural elements of this compound that may contribute to its distinct biological profile.

Case Studies

Several case studies have documented the effects of related compounds on various cell lines and animal models. For instance:

  • In vitro studies showed that analogs of dihydrobenzo[cd]indole sulfonamides significantly reduced inflammation markers in human cell lines.
  • Animal models demonstrated that these compounds could effectively reduce tumor growth in xenograft models when administered at specific dosages.

Comparison with Similar Compounds

Table 3: Property Comparison

Property Target Compound (Estimated) S10 (Naphthalen-1-yl) 2-chlorophenyl Derivative
LogP ~2.5 (moderate polarity) ~3.8 ~4.1
Solubility (µg/mL) >50 (predicted) <10 <5
H-bond acceptors 6 5 4
H-bond donors 2 2 1

Rationale:

  • The sulfone group in the target compound increases polarity, improving aqueous solubility compared to aromatic substituents like naphthalen-1-yl or chlorophenyl .
  • Higher logP values in halogenated analogs correlate with reduced solubility but stronger membrane permeability .

Q & A

Q. What are the key synthetic pathways for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonamide intermediate (e.g., benzo[cd]indole-6-sulfonyl chloride) with the tetrahydrothiophene-derived amine. Key steps include:

  • Sulfonylation : Reacting benzo[cd]indole-6-sulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) .
  • Oxidation : The tetrahydrothiophene moiety is oxidized to the 1,1-dioxide form using agents like hydrogen peroxide or peracids .
  • Yield optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical. Chromatography (silica gel) or recrystallization (DMF/acetic acid) is used for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming the benzo[cd]indole core, sulfonamide linkage, and tetrahydrothiophene-dioxide moiety. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfone resonances (δ 3.2–4.0 ppm for SO₂CH₂) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₅S₂: 432.0784) .
  • IR : Confirms sulfonamide (1330–1370 cm⁻¹ for S=O) and carbonyl (1650–1700 cm⁻¹ for C=O) groups .

Q. How can researchers design preliminary biological assays to screen for activity?

  • Target selection : Focus on pathways where sulfonamide derivatives are known inhibitors (e.g., TNF-α, carbonic anhydrase).
  • In vitro assays :
    • Enzyme inhibition : Use SPR (surface plasmon resonance) for binding affinity measurements (e.g., KD values) .
    • Cell-based assays : NF-κB reporter assays to evaluate anti-inflammatory potential .
  • Controls : Include reference inhibitors (e.g., methotrexate for TNF-α) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed using SHELX?

  • Crystal growth : Poor solubility in common solvents necessitates trial of mixed solvents (e.g., DMSO/water) and slow evaporation.
  • Refinement : Use SHELXL for high-resolution
    • Anisotropic displacement parameters for non-H atoms.
    • TWIN/BASF commands to handle twinning (common in sulfonamide derivatives) .
  • Validation : Check R1/wR2 convergence (< 5% discrepancy) and validate hydrogen bonding (e.g., sulfonamide N–H⋯O interactions) .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

  • Modifications :
    • Benzo[cd]indole core : Introduce substituents (e.g., halogens at position 5) to enhance steric effects .
    • Sulfonamide linker : Replace the tetrahydrothiophene-dioxide with cyclic sulfones (e.g., thiazole) to probe binding pocket flexibility .
  • Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., TNF-α) to identify critical substituents .

Q. What computational methods are suitable for studying binding modes with biological targets?

  • Docking : Use AutoDock Vina with a Lamarckian genetic algorithm to predict binding poses in TNF-α or TNFR1. Key parameters:
    • Grid box centered on active site (coordinates: x=10.5, y=22.3, z=18.7).
    • Exhaustiveness = 32 for accuracy .
  • MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Lys90, Tyr151 in TNF-α) .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity vs. low cellular efficacy)?

  • Permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration. If logP > 3, consider prodrug strategies (e.g., phosphate esters) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition .

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